

Application of GSK1059865 in Schedule-Induced Polydipsia (SIP) Models: Application Notes and Protocols

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Compound of Interest

Compound Name: GSK1059865

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Introduction

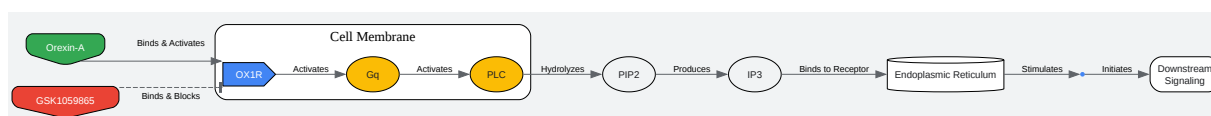
Schedule-induced polydipsia (SIP) is a well-established animal model for studying compulsive behaviors. In this paradigm, rodents exposed to intermittent food delivery schedules develop excessive and compulsive water intake, a behavior that is not driven by physiological thirst. This model is valuable for investigating the neurobiological underpinnings of obsessive-compulsive disorder (OCD) and other disorders characterized by compulsive actions.^{[1][2][3]} The orexin system, particularly the orexin-1 receptor (OX1R), has been implicated in motivation, reward, and compulsive behaviors.^[4] **GSK1059865** is a potent and selective antagonist of the OX1R.^[5] While direct studies on **GSK1059865** in SIP are not extensively published, other selective OX1R antagonists have demonstrated efficacy in reducing compulsive drinking in this model, suggesting a strong therapeutic potential for this class of compounds. These application notes provide a detailed protocol for evaluating the efficacy of **GSK1059865** in a rat model of schedule-induced polydipsia.

Signaling Pathway of Orexin-1 Receptor and Mechanism of Action of GSK1059865

Orexin-A and Orexin-B are neuropeptides that modulate various physiological functions, including wakefulness, feeding, and reward-seeking behaviors. They exert their effects by

binding to two G-protein coupled receptors: orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). The OX1R is primarily coupled to the Gq protein. Upon binding of orexin-A, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ activates various downstream signaling cascades that are thought to contribute to the motivational and reinforcing aspects of compulsive behaviors.

GSK1059865 acts as a competitive antagonist at the OX1R. By binding to the receptor, it prevents orexin-A from activating the downstream signaling cascade. This blockade of orexin signaling is hypothesized to reduce the excessive motivation and compulsive drive that underlies the polydipsic behavior in the SIP model.



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Orexin-1 receptor signaling and **GSK1059865**'s mechanism of action.

Experimental Protocols

Animals

- Species: Male Wistar rats
- Initial Body Weight: 250-300 g
- Housing: Individually housed in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).

Schedule-Induced Polydipsia (SIP) Induction

- **Food Restriction:** Rats are gradually food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum in their home cages. Body weight should be monitored daily.
- **Apparatus:** Standard operant conditioning chambers equipped with a food pellet dispenser, a receptacle for food pellets, and a water bottle with a sipper tube. The chamber should be interfaced with a computer to control the feeding schedule and record water consumption.
- **Acclimation:** Prior to the start of the experiment, acclimate the rats to the operant chambers for 30 minutes for two consecutive days.
- **SIP Training:**
 - Place the food-restricted rats in the operant chambers for a daily session of 120 minutes.
 - Implement a fixed-time 60-second (FT-60) food delivery schedule, where one 45 mg food pellet is delivered every 60 seconds, irrespective of the rat's behavior.
 - Continue these daily sessions for approximately 20-25 days, or until a stable and high level of water intake (polydipsia) is observed (typically >20 ml per session).

Drug Administration

- **Compound Preparation:** **GSK1059865** can be dissolved in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in distilled water.
- **Dosing:** Based on studies of **GSK1059865** in other models of compulsive behavior, effective doses are likely to be in the range of 10 and 30 mg/kg. A dose-response study is recommended.
- **Administration:** Administer **GSK1059865** or vehicle via oral gavage (p.o.) 60 minutes prior to the start of the SIP session.

Experimental Workflow

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References

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